3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine
Description
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(1-methyltriazol-4-yl)piperidine |
InChI |
InChI=1S/C8H14N4/c1-12-6-8(10-11-12)7-3-2-4-9-5-7/h6-7,9H,2-5H2,1H3 |
InChI Key |
CLPLMWLMIGUQJF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Click Chemistry Approach
One common method involves the formation of the triazole ring through azide-alkyne cycloaddition, also known as the Huisgen reaction. This reaction is typically catalyzed by copper(I) and can be performed in various solvents.
-
- 1-Methyl-1H-1,2,3-triazole-4-azide or a similar azide precursor.
- 4-Ethynylpiperidine or a similar alkyne precursor.
-
- Copper(I) catalyst (e.g., CuSO₄·5H₂O).
- Sodium ascorbate as a reducing agent.
- Solvent: t-butanol : H₂O (2 : 1) or similar.
Yield and Purity : The yield can vary depending on the specific conditions but is generally good. Purification may involve chromatography or recrystallization.
Alternative Synthetic Routes
Other methods might involve the direct alkylation of piperidine with a triazole derivative or the use of different coupling agents to form the desired compound.
Analysis of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield | Purity |
|---|---|---|---|---|
| Click Chemistry | 1-Methyl-1H-1,2,3-triazole-4-azide, 4-Ethynylpiperidine | Cu(I) catalyst, sodium ascorbate, t-butanol : H₂O (2 : 1) | Good | High |
| Alkylation | Piperidine, Triazole derivative | Alkylating agent, base | Variable | Medium to High |
Research Findings and Applications
Research on compounds like 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine highlights their potential in medicinal chemistry, particularly in neuroprotection and anti-inflammatory activities. These compounds can modulate inflammatory responses and have shown promise in treating neurodegenerative diseases and cancer.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with different substituents .
Scientific Research Applications
3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The triazole ring’s nitrogen atoms play a crucial role in these interactions, forming hydrogen bonds and other interactions with the target molecules .
Comparison with Similar Compounds
Structural Variations and Implications
Triazole Substitution Pattern :
- The target compound contains a 1,2,3-triazole ring methylated at the N1 position, which enhances lipophilicity and may reduce metabolic oxidation compared to unsubstituted analogs like 4-(2H-1,2,3-triazol-2-yl)piperidine .
- In contrast, 3-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine features a 1,2,4-triazole with a cyclopropyl group, introducing steric bulk that could influence receptor binding .
Positional Isomerism: Substitution at the 3-position of piperidine (target compound) vs.
Biological Activity
3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine features a piperidine ring substituted with a 1-methyl-1H-1,2,3-triazole moiety. The triazole ring is known for its ability to form hydrogen bonds and engage in dipole-dipole interactions, which enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazole moiety. Specifically, derivatives of 3-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine have been evaluated for their efficacy against various cancer cell lines. For instance:
- Inhibition of NSD2 : A study indicated that piperidinyl-methyl-purineamines (including derivatives like 3-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine) act as selective inhibitors of the nuclear SET domain-containing protein 2 (NSD2), which is implicated in multiple myeloma and pediatric cancers. The inhibition of NSD2 leads to decreased levels of H3K36me2 and increased levels of H3K27me3, indicating a potential mechanism for tumor suppression .
Antimicrobial Activity
The triazole ring is also associated with antimicrobial properties. Compounds with similar structures have shown efficacy against various pathogens:
- Antibacterial Properties : Research indicates that triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups enhances their potency .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 3-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Electron-donating groups | Increase antibacterial and anticancer activity |
| Alkyl substitutions | May enhance lipophilicity and cellular uptake |
| Triazole ring | Critical for interaction with biological targets |
Case Studies
Several case studies illustrate the compound's potential:
- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that derivatives of 3-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine exhibited IC50 values comparable to established chemotherapeutics like doxorubicin in various cancer cell lines .
- Antimicrobial Testing : A series of synthesized triazole derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing MIC values significantly lower than those of conventional antibiotics .
Q & A
Q. What are the most reliable synthetic routes for preparing 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine derivatives?
The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" method. A typical procedure involves reacting piperidine-containing azides with terminal alkynes (e.g., phenylacetylene) in a THF:acetone solvent system with CuI as a catalyst. Reaction optimization includes refluxing for 24 hours and monitoring via TLC or HPLC . For regioselective triazole formation, stoichiometric ratios of reactants (1.0 equiv. azide to 1.2 equiv. alkyne) and controlled reaction temperatures are critical to minimize byproducts .
Q. How can spectroscopic techniques validate the structural integrity of 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine derivatives?
- 1H NMR : Key signals include methyl protons of the triazole group (δ ~2.5 ppm) and piperidine methylene protons (δ 1.46–2.24 ppm). Coordination with metals (e.g., cobalt) shifts piperidine ring protons upfield due to electron density changes .
- IR : Stretching vibrations for triazole C=N bonds (~1600 cm⁻¹) and piperidine N-H bonds (~3300 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion peaks match theoretical masses .
Q. What in vitro assays are recommended for preliminary pharmacological screening of this compound?
Initial activity screening should focus on:
- Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based enzymatic inhibition).
- Membrane Permeability : Use Caco-2 cell monolayers to assess blood-brain barrier penetration.
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to identify antitumor potential .
Advanced Research Questions
Q. How can QSAR models guide structural optimization of 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine derivatives?
Quantitative Structure-Activity Relationship (QSAR) models are built using molecular descriptors (e.g., logP, polar surface area) and experimental pIC50 values. Software like ADMET Predictor™ and MedChem Designer™ can correlate structural features (e.g., triazole substituents) with bioactivity. For example, bulky substituents at the piperidine 4-position enhance kinase inhibition, while electron-withdrawing groups on the triazole improve metabolic stability .
Q. What computational strategies predict target interactions for this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, proteases). The triazole group often forms hydrogen bonds with catalytic residues (e.g., Lys or Asp in ATP-binding pockets) .
- Swiss Target Prediction : Identifies off-target effects by cross-referencing chemical similarity with known ligands. For example, piperidine derivatives may bind nicotinic acetylcholine receptors (nAChRs) or serotonin transporters .
Q. How do acyl transfer reactions influence the conformational dynamics of spiropiperidine derivatives?
Intramolecular acyl transfer in spiropiperidines (e.g., 1´-acyl-1-benzyl-3´,4´-dihydro-1´H-spiro[piperidine-4,2´-quinoline]) is driven by amide configuration and ring puckering. NMR studies reveal that acetyl migration proceeds via a chair-to-boat transition state, stabilized by π-π stacking between the quinoline and benzyl groups. This reaction is accelerated under mild debenzylation conditions (HCOONH4/Pd/C) .
Q. What methodologies resolve contradictions in pharmacological data for piperidine-triazole hybrids?
Discrepancies in activity data (e.g., inconsistent IC50 values across studies) can arise from assay conditions (e.g., pH, solvent). Mitigation strategies include:
- Meta-Analysis : Pool data from multiple studies and apply statistical weighting.
- Free-Wilson Analysis : Deconstruct activity contributions of individual substituents .
- Crystallography : Resolve binding modes to clarify structure-activity relationships (e.g., triazole orientation in enzyme pockets) .
Q. How can ADMET predictions improve the pharmacokinetic profile of these compounds?
- Absorption : Reduce polar surface area (<90 Ų) to enhance intestinal permeability.
- Metabolism : Introduce fluorine atoms at metabolically labile sites (e.g., piperidine methyl groups) to block CYP450 oxidation.
- Toxicity : Use ProTox-II to predict hepatotoxicity; avoid substituents with high logP (>5) to reduce phospholipidosis risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
